Comparative Functional Rescue in Human Bronchial Epithelial Cells
In the HBE-TECC assay, which measures CFTR-dependent chloride transport in primary human bronchial epithelial cells from F508del homozygous patients, CFTR corrector 8 exhibits an EC50 of 3 μM . In contrast, the first-generation clinical corrector VX-809 (Lumacaftor) demonstrates an EC50 of 0.5 μM for chloride transport in the FRT cell model, but its efficacy in HBE cells is limited without a potentiator [1].
| Evidence Dimension | Potency for functional rescue of F508del-CFTR |
|---|---|
| Target Compound Data | EC50 = 3 μM |
| Comparator Or Baseline | VX-809 (Lumacaftor): EC50 = 0.5 μM (FRT cells); limited efficacy in HBE cells alone. |
| Quantified Difference | ~6-fold difference in EC50 (FRT cell assay) vs. HBE cell model; direct HBE-to-HBE comparison data not available for VX-809. |
| Conditions | HBE-TECC assay for CFTR corrector 8; FRT cell assay for VX-809. |
Why This Matters
For researchers planning ex vivo or in vitro studies in primary human airway cells, the EC50 value obtained in a disease-relevant HBE model is a more predictive metric for compound selection than data from recombinant cell lines.
- [1] Van Goor F, Hadida S, Grootenhuis PD, Burton B, Cao D, Neuberger T, Turnbull A, Singh A, Joubran J, Hazlewood A, et al. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proc Natl Acad Sci U S A. 2011 Nov 22;108(47):18843-8. View Source
